

A Comparative Guide to Establishing Analytical Standards for Indoline-5-carboxylic Acid

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Compound of Interest

Compound Name: *Indoline-5-carboxylic acid*

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Introduction: The Imperative for Rigorous Analytical Standards

In the landscape of pharmaceutical research and development, the purity, identity, and quality of starting materials and intermediates are paramount. **Indoline-5-carboxylic acid**, a key heterocyclic building block, is no exception. Its structural motif is integral to various pharmacologically active agents, making the establishment of robust analytical standards a critical, non-negotiable step in the drug development pipeline. The absence of well-defined standards can lead to inconsistencies in manufacturing, compromise the safety and efficacy of the final drug product, and create significant regulatory hurdles.

This guide provides an in-depth comparison of analytical methodologies for establishing the identity, purity, and overall quality of **Indoline-5-carboxylic acid**. We will move beyond simply listing protocols to explore the underlying scientific rationale for method selection, validation, and data interpretation, grounded in internationally recognized guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and European Pharmacopoeia (Ph. Eur.).

Physicochemical Profile of Indoline-5-carboxylic Acid

A foundational understanding of a molecule's physicochemical properties is the cornerstone of analytical method development. It dictates choices regarding solvents, chromatographic

conditions, and sample preparation techniques.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	[1]
CAS Number	15861-30-0	[1]
Appearance	Solid; Off-white to yellowish crystalline powder	[2]
Melting Point	163 - 170 °C	[2]
Purity	≥ 97%	[3]
IUPAC Name	2,3-dihydro-1H-indole-5-carboxylic acid	[3]

Comparative Analysis of Core Analytical Techniques

No single analytical technique can provide a complete picture of a compound's quality. A multi-faceted approach, leveraging the strengths of orthogonal methods, is essential for creating a comprehensive analytical standard. We will compare three primary techniques: High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and confirmatory analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.

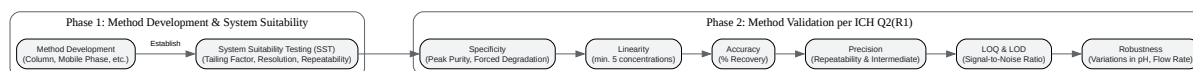
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is the principal technique for assessing the purity and potency of non-volatile organic molecules like **Indoline-5-carboxylic acid**. Its versatility, precision, and quantitative power make it indispensable. The most common approach is Reversed-Phase (RP-HPLC), which separates compounds based on their hydrophobicity.

Causality Behind Experimental Choices:

- **Column:** A C18 column is the standard choice for RP-HPLC, offering excellent retention and separation for a wide range of moderately polar to non-polar compounds.
- **Mobile Phase:** A mixture of an aqueous buffer (like formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is typical. The acidic buffer is crucial; it suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape. Without the acid, the analyte could exist in both ionized and non-ionized forms, leading to peak tailing and poor chromatography. A simple reverse-phase HPLC method for the closely related Indole-5-carboxylic acid uses acetonitrile, water, and phosphoric acid, which is a sound starting point.[4][5]
- **Detection:** UV detection is ideal, as the indole ring system possesses a strong chromophore. A detection wavelength around 280 nm is often effective for indole-containing compounds.[6]

Workflow for HPLC Method Validation (ICH Q2(R1))



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Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Experimental Protocol: HPLC Purity and Assay of Indoline-5-carboxylic Acid

- **Instrumentation:** HPLC system with UV Detector.
- **Column:** C18, 4.6 mm x 250 mm, 5 µm particle size.
- **Mobile Phase A:** 0.1% Phosphoric Acid in Water.
- **Mobile Phase B:** Acetonitrile.

- Gradient Program: A suitable gradient to elute the main peak and any impurities (e.g., 80:20 A:B to 20:80 A:B over 20 minutes).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 280 nm.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Standard Preparation: Accurately weigh ~10 mg of **Indoline-5-carboxylic acid** reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL solution.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
- System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be $\leq 2.0\%$, and the tailing factor for the main peak should be ≤ 2.0 . This is a standard requirement based on USP General Chapter <621>.[7][8]
- Analysis: Inject the standard and sample solutions. Calculate the purity by area percent and the assay against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Identity Confirmation

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For carboxylic acids, its direct application is limited due to their high polarity and low volatility.[9] Therefore, a critical derivatization step is required to convert the carboxylic acid into a more volatile ester or silyl ester.[10][11]

Causality Behind Experimental Choices:

- **Derivatization:** Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the acidic proton of the carboxylic acid and the N-H proton of the indoline ring with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility.^{[11][12]} This step is essential for the analyte to traverse the GC column.
- **Analysis:** The derivatized sample is injected into the GC, where it is separated from other volatile components. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that acts as a chemical "fingerprint," allowing for unambiguous identification of impurities and confirmation of the main component's identity.

Experimental Protocol: GC-MS Analysis with Silylation

- **Sample Preparation:** Accurately weigh ~1 mg of **Indoline-5-carboxylic acid** into a GC vial.
- **Derivatization:** Add 100 μ L of a suitable solvent (e.g., Dimethylformamide) and 30 μ L of BSTFA.^[11]
- **Reaction:** Cap the vial and heat at 70 °C for 30 minutes to ensure complete derivatization.
- **Instrumentation:** GC-MS system.
- **Column:** A non-polar column, such as a DB-5ms or equivalent.
- **Carrier Gas:** Helium.
- **Oven Program:** Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280 °C and hold for 5 minutes.
- **MS Detection:** Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
- **Data Analysis:** Compare the resulting mass spectrum of the derivatized **Indoline-5-carboxylic acid** peak with a spectral library or theoretical fragmentation pattern to confirm its identity. Identify any impurity peaks based on their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unparalleled for the definitive, unambiguous structural identification of organic molecules.[13] It provides detailed information about the carbon-hydrogen framework of the molecule. For establishing a primary analytical standard, ^1H NMR and ^{13}C NMR are indispensable. The ^1H NMR spectrum is particularly useful, with the carboxylic acid proton giving a characteristic, highly deshielded signal far downfield (typically 10-12 ppm).[14]

Causality Behind Experimental Choices:

- **Solvent:** A deuterated solvent, such as DMSO- d_6 or CDCl_3 , is required for analysis. DMSO- d_6 is often an excellent choice as it can solubilize both polar and non-polar compounds and its residual solvent peak does not interfere with most analyte signals.
- **Analysis:** The chemical shifts, integration (proton count), and coupling patterns in the ^1H NMR spectrum provide a detailed map of the molecule's protons, confirming the connectivity and integrity of the indoline and carboxylic acid moieties. Published spectra can serve as a reference for comparison.[15]

Experimental Protocol: ^1H NMR Analysis

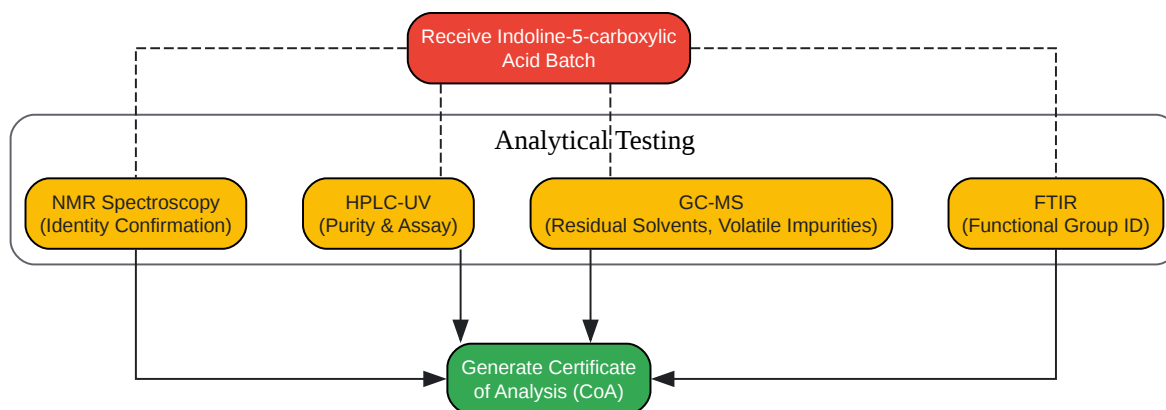
- **Sample Preparation:** Dissolve approximately 5-10 mg of **Indoline-5-carboxylic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in an NMR tube.
- **Instrumentation:** NMR Spectrometer (e.g., 400 MHz or higher).
- **Acquisition:** Acquire a standard one-dimensional ^1H NMR spectrum.
- **Data Processing:** Process the spectrum (Fourier transform, phase correction, and baseline correction).
- **Interpretation:** Analyze the chemical shifts, multiplicities, and integrations of the signals to confirm that the spectrum is consistent with the structure of **Indoline-5-carboxylic acid**. The aromatic protons, the aliphatic protons on the indoline ring, the N-H proton, and the carboxylic acid proton should all be present in the correct locations and with the correct integrations.

Summary Comparison of Techniques

The selection of an analytical technique is always a balance of its capabilities against the specific question being asked.

Technique	Primary Application	Strengths	Weaknesses
HPLC-UV	Purity determination, Assay (quantification)	High precision, robust, excellent for quantification, widely available.	Provides limited structural information, resolution can be challenging for complex mixtures.
GC-MS	Identification of volatile/semi-volatile impurities, identity confirmation	High sensitivity, excellent for identification via mass spectra, separates volatile impurities not seen by HPLC.	Requires derivatization for non-volatile compounds, less precise for quantification than HPLC.
NMR	Absolute structural confirmation, identification	Unambiguous structural elucidation, can be used for quantification (qNMR), non-destructive.	Lower sensitivity than MS, higher equipment cost, can be complex to interpret for mixtures.

General Analytical Workflow for Standard Establishment



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Caption: A comprehensive workflow for establishing an analytical standard.

Conclusion: A Self-Validating System of Analysis

Establishing an analytical standard for **Indoline-5-carboxylic acid** is not a linear process but a self-validating system built on orthogonal data. NMR provides the definitive structural proof, HPLC delivers precise quantitative data on purity and potency, and GC-MS offers a secondary, highly specific method for identity confirmation and profiling of different types of impurities. This tripartite approach ensures that every critical quality attribute of the material is interrogated and verified.

The protocols and validation strategies outlined in this guide are grounded in the principles of scientific integrity and regulatory expectations as defined by the ICH, USP, and Ph. Eur.[16][17][18] By understanding the causality behind each experimental choice and employing a robust, multi-technique validation package, researchers, scientists, and drug development professionals can establish analytical standards for **Indoline-5-carboxylic acid** with the highest degree of confidence, ensuring the quality and consistency required for downstream success.

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